molecular formula C15H23Cl2NO B11083899 N-cycloheptyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide

N-cycloheptyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide

Cat. No.: B11083899
M. Wt: 304.3 g/mol
InChI Key: JHEXNANCEAYZDG-UHFFFAOYSA-N
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Description

N-cycloheptyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide is a complex organic compound with a unique structure It is characterized by a cycloheptyl group attached to a cyclopropane ring, which is further substituted with a dichloroethenyl group and a dimethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide typically involves multiple steps. One common method includes the cyclopropanation of a suitable precursor, followed by the introduction of the dichloroethenyl group. The final step involves the formation of the carboxamide group through an amidation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts may also be employed to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-cycloheptyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-cycloheptyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide
  • N-cyclopentyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide

Uniqueness

N-cycloheptyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H23Cl2NO

Molecular Weight

304.3 g/mol

IUPAC Name

N-cycloheptyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide

InChI

InChI=1S/C15H23Cl2NO/c1-15(2)11(9-12(16)17)13(15)14(19)18-10-7-5-3-4-6-8-10/h9-11,13H,3-8H2,1-2H3,(H,18,19)

InChI Key

JHEXNANCEAYZDG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)NC2CCCCCC2)C=C(Cl)Cl)C

Origin of Product

United States

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